22-NHC (inactive isomer)

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 22-NHC (inactive isomer) involves the preparation of suitable azolium salts, 2-thiones, and imidazolines, followed by the liberation of the free N-heterocyclic carbenes from these compounds . The synthetic routes typically involve the use of imidazol-2-ylidenes, which are the most widely used N-heterocyclic carbene ligands . The preparation of these compounds requires specific reaction conditions, including the use of hydrazine and HCl in reversible reactions .

Analyse Chemischer Reaktionen

22-NHC (inactive isomer) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include phenyl lithium, tungsten hexacarbonyl, and tris(neopentyl)tantalum dichloride . Major products formed from these reactions include diaminocarbene complexes and imidazol-5-ylidenes .

Wissenschaftliche Forschungsanwendungen

Overview

22-NHC (inactive isomer), with the Chemical Abstracts Service (CAS) number 40521-33-3, is a synthetic compound primarily used as a control in research studies involving the Hedgehog (Hh) signaling pathway. This compound serves to differentiate the effects of active compounds, particularly its active counterpart, 22-NHC hydrochloride (AG-CR1-3523), which is known for its role as a potent Hh signaling inhibitor. The inactive isomer's primary application lies in its ability to provide a baseline for experimental comparisons, ensuring that observed effects can be attributed specifically to the active compound.

Control Compound in Biological Assays

22-NHC (inactive isomer) is predominantly utilized as a control in biological assays that investigate the effects of its active counterpart, 22-NHC hydrochloride. By comparing results from experiments using both compounds, researchers can isolate the specific biological effects attributable to Hh signaling inhibition. This comparative analysis is crucial in studies related to cancer biology and developmental processes where Hh signaling plays a significant role.

Understanding Hedgehog Signaling Pathway

The Hedgehog signaling pathway is essential for embryonic development and has been implicated in various diseases, including cancer. The use of 22-NHC allows researchers to discern which effects are due to Hh inhibition versus non-specific cellular responses. This distinction is vital for accurately interpreting experimental data and advancing therapeutic strategies targeting this pathway.

Cancer Research

In cancer research, 22-NHC serves as a critical tool for evaluating the efficacy of new therapeutic agents that target the Hh pathway. By employing this inactive isomer, scientists can ensure that any observed anti-cancer effects are indeed due to the active compounds being tested rather than confounding influences from inactive agents.

Several studies have highlighted the importance of utilizing control compounds like 22-NHC in research:

- Hedgehog Pathway Inhibition Studies : In a study examining the role of Hh inhibitors, researchers utilized 22-NHC as a control to better understand the specific pathways influenced by active inhibitors. This approach allowed them to delineate between direct effects on cell growth and those resulting from non-specific actions of solvents or other experimental conditions.

- Cancer Therapeutics Development : In developing new cancer therapies targeting Hh signaling, researchers compared the effects of novel compounds against both active and inactive forms. The inclusion of 22-NHC helped establish a clearer understanding of how these new agents functioned within cellular contexts influenced by Hh activity.

Wirkmechanismus

As an inactive isomer, 22-NHC does not exert significant biological effects. its active counterpart, 22-NHC hydrochloride, functions as a hedgehog signaling inhibitor . The mechanism of action involves the inhibition of the hedgehog signaling pathway, which plays a crucial role in cell differentiation and proliferation .

Vergleich Mit ähnlichen Verbindungen

22-NHC (inactive isomer) is similar to other N-heterocyclic carbenes, such as imidazol-2-ylidenes and imidazol-5-ylidenes . These compounds share similar structural features and chemical properties but differ in their reactivity and applications . For example, imidazol-2-ylidenes are widely used as ligands in coordination chemistry, while imidazol-5-ylidenes are used in the design of catalysts for various organic transformations .

Biologische Aktivität

Overview

22-NHC (inactive isomer) is a compound primarily used as a control in biological research, particularly in studies involving the Hedgehog signaling pathway. Its designation as an "inactive isomer" indicates that it does not exhibit significant biological activity compared to its active counterpart. This article explores the biological properties, mechanisms, and applications of 22-NHC (inactive isomer), supported by data tables and relevant case studies.

The Hedgehog signaling pathway is a crucial target for compounds related to 22-NHC. While the active form of 22-NHC has been shown to influence this pathway, the inactive isomer serves primarily as a control to differentiate the effects of active compounds from other experimental variables.

Key Characteristics:

- Biochemical Properties : 22-NHC (inactive isomer) does not significantly interact with enzymes or biomolecules, making it an ideal reference compound in experiments aimed at understanding the actions of active compounds.

- Cellular Effects : The compound shows minimal effects on cell function, signaling pathways, or gene expression, reinforcing its role as a control.

- Molecular Interactions : It lacks significant binding affinity to enzymes and does not activate any signaling pathways.

Temporal Stability

In laboratory settings, 22-NHC (inactive isomer) demonstrates stability over time without significant degradation. This stability ensures consistent results in comparative studies with active compounds.

Dosage Effects

Research indicates that varying dosages of 22-NHC (inactive isomer) do not produce significant biological responses in animal models. High doses do not lead to toxicity, further validating its role as an inert control.

Transport and Distribution

The transport and distribution of 22-NHC (inactive isomer) within biological systems occur passively. It does not interact with specific transporters or accumulate in cellular compartments, aligning with its function as an inactive compound.

Comparison with Active Isomers

To illustrate the differences between the inactive and active forms of NHC compounds, the following table summarizes their respective biological activities:

| Property | 22-NHC (Inactive Isomer) | Active NHC Isomers |

|---|---|---|

| Biological Activity | Minimal | Significant |

| Interaction with Enzymes | None | Yes |

| Effect on Hedgehog Pathway | None | Modulates |

| Cellular Impact | None | Alters cell function |

| Toxicity | None | Potentially toxic at high doses |

Use in Research

22-NHC (inactive isomer) has been widely utilized in research settings to establish baseline measurements for various biological assays. Its inert nature allows researchers to attribute observed effects solely to the active compounds under study.

Example Study

In a comparative study examining the effects of N-heterocyclic carbene (NHC) complexes on cancer cell lines, 22-NHC served as a control compound. The study demonstrated that while active NHC complexes showed significant anticancer activity, 22-NHC did not affect cell viability or proliferation rates .

Eigenschaften

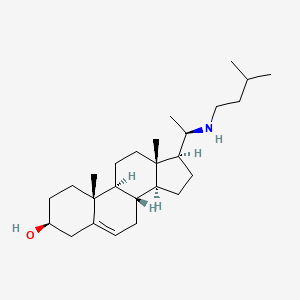

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(1R)-1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO/c1-17(2)12-15-27-18(3)22-8-9-23-21-7-6-19-16-20(28)10-13-25(19,4)24(21)11-14-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLDERUMTJBTMY-XSLNCIIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.